molecular formula C18H22O4 B14203684 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione CAS No. 918413-31-7

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione

Katalognummer: B14203684
CAS-Nummer: 918413-31-7
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: AYZBAWALPLUHTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione is a chemical compound with a unique structure characterized by two cyclohexyl groups attached to a furofuran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with a suitable diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diketones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione is unique due to its specific cyclohexyl substitutions, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific steric and electronic characteristics .

Eigenschaften

CAS-Nummer

918413-31-7

Molekularformel

C18H22O4

Molekulargewicht

302.4 g/mol

IUPAC-Name

1,4-dicyclohexylfuro[3,4-c]furan-3,6-dione

InChI

InChI=1S/C18H22O4/c19-17-13-14(16(22-17)12-9-5-2-6-10-12)18(20)21-15(13)11-7-3-1-4-8-11/h11-12H,1-10H2

InChI-Schlüssel

AYZBAWALPLUHTG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=C3C(=C(OC3=O)C4CCCCC4)C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.